molecular formula C20H20O9 B7950314 Emodin-1-O--D-glucopyranoside

Emodin-1-O--D-glucopyranoside

Cat. No.: B7950314
M. Wt: 404.4 g/mol
InChI Key: WIXBBVTXJNGYPA-CZNQJBLBSA-N
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Description

Emodin-1-O--D-glucopyranoside is a useful research compound. Its molecular formula is C20H20O9 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroprotective Effects : Emodin-1-O--D-glucopyranoside has been identified to possess neuroprotective activity. This was demonstrated using cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. The compound was found to protect neuron cells at high concentrations, contributing to potential therapeutic applications in neurological disorders (Xiang et al., 2005).

  • Antidyslipidemic and Antioxidant Activities : In a study on dyslipidemic rats, this compound showed significant antidyslipidemic effects. This compound was part of an ethanolic extract from Rheum emodi rhizomes, which significantly reduced plasma lipid levels and demonstrated antioxidant activity, suggesting its potential in treating lipid disorders (Mishra et al., 2014).

  • Biotransformation and Pharmacokinetic Studies : Research has explored the biotransformation of this compound, offering insights into its metabolic pathways. One study demonstrated that Gliocladium deliquescens NRRL 1086 could metabolize Emodin, resulting in the production of Emodin 6-O-β-D-glucopyranoside, which is relevant for pharmacokinetic studies (Xu et al., 2015).

  • Nootropic Activity and Mechanism : this compound was also studied for its nootropic (cognitive-enhancing) activity. It showed significant improvement in learning and memory in mice and demonstrated a dose-dependent inhibition of acetylcholinesterase, suggesting its potential as a treatment for cognitive disorders (Wan, 2001).

  • Toxicokinetic Analysis : A toxicokinetic study was conducted to understand the distribution of this compound in the body. This study found significant accumulation of this compound in the liver and kidney after oral administration in rats, which is important for assessing its safety profile (Li et al., 2021).

  • Interaction with Other Compounds : Another study investigated the interaction of this compound with 2, 3, 5, 4'-tetrahydroxystilbene-2-O-β-D-glucopyranoside. The study revealed that the absorption of Emodin in cells was enhanced and its metabolism was inhibited by the presence of the other compound, offering insights into the combined effects of these substances (Yu et al., 2017).

Properties

IUPAC Name

3,8-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-7-13-16(24)18(26)19(27)20(29-13)28-12-6-10(22)5-9-4-8-2-1-3-11(23)14(8)17(25)15(9)12/h1-3,5-6,13,16,18-24,26-27H,4,7H2/t13-,16-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXBBVTXJNGYPA-CZNQJBLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emodin-1-O--D-glucopyranoside
Reactant of Route 2
Emodin-1-O--D-glucopyranoside
Reactant of Route 3
Emodin-1-O--D-glucopyranoside
Reactant of Route 4
Emodin-1-O--D-glucopyranoside
Reactant of Route 5
Emodin-1-O--D-glucopyranoside
Reactant of Route 6
Emodin-1-O--D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.